An In-depth Technical Guide to the Chemical Structure of 5-amino-1-methyl-3,4-diethylpyrazole
An In-depth Technical Guide to the Chemical Structure of 5-amino-1-methyl-3,4-diethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 5-amino-1-methyl-3,4-diethylpyrazole, a substituted pyrazole of interest in medicinal chemistry. Pyrazoles are a class of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals due to their diverse biological activities.[1] This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel pyrazole-based compounds.
Chemical Structure and Predicted Physicochemical Properties
The structure of 5-amino-1-methyl-3,4-diethylpyrazole features a five-membered pyrazole ring with an amino group at position 5, a methyl group on the nitrogen at position 1, and two ethyl groups at positions 3 and 4.
2D Chemical Structure:
Caption: 2D structure of 5-amino-1-methyl-3,4-diethylpyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C8H15N3 | Based on chemical structure |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula |
| pKa (of amino group) | 4-5 | Typical for an amino group on an electron-rich heterocyclic ring |
| LogP | ~1.5 - 2.5 | Estimated based on the contribution of alkyl and amino groups |
| Hydrogen Bond Donors | 1 (from the amino group) | Based on the number of N-H bonds |
| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | Based on the number of nitrogen atoms with lone pairs |
| Rotatable Bonds | 2 | The C-C bonds of the two ethyl groups |
Proposed Synthesis
A plausible and efficient synthesis of 5-amino-1-methyl-3,4-diethylpyrazole can be achieved through the condensation of a suitable β-ketonitrile with methylhydrazine. This is a common and reliable method for constructing the 5-aminopyrazole ring system.[2]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-amino-1-methyl-3,4-diethylpyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of the β-ketonitrile intermediate
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To a solution of sodium ethoxide in ethanol, add 3-ethyl-2-pentanone and diethyl oxalate.
-
Stir the mixture at room temperature to facilitate the Claisen condensation.
-
After the reaction is complete, neutralize with a weak acid and extract the product.
-
React the resulting β-keto ester with malononitrile in the presence of a base catalyst to form the corresponding ylidenemalononitrile.
Step 2: Cyclization to form the pyrazole ring
-
Dissolve the β-ketonitrile intermediate in ethanol.
-
Add a stoichiometric amount of methylhydrazine to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Choice of Precursors: The β-ketonitrile is a key precursor as it provides the necessary carbon backbone and functional groups for cyclization with hydrazine to form the 5-aminopyrazole ring.[2]
-
Solvent and Temperature: Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively inert. Refluxing provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Methylhydrazine: The use of methylhydrazine is crucial for introducing the methyl group at the N-1 position of the pyrazole ring.
Structural Elucidation and Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized 5-amino-1-methyl-3,4-diethylpyrazole.
Analytical Workflow Diagram
Caption: Analytical workflow for structural characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations | Interpretation |
| ¹H NMR | δ 0.9-1.2 (t, 6H), δ 2.2-2.6 (q, 4H), δ 3.5 (s, 3H), δ 4.5-5.5 (br s, 2H) | Signals corresponding to the two ethyl groups (triplet and quartet), the N-methyl group (singlet), and the amino protons (broad singlet).[4] |
| ¹³C NMR | δ 10-15 (CH3), δ 20-25 (CH2), δ 35-40 (N-CH3), δ 100-150 (pyrazole ring carbons) | Resonances for the aliphatic carbons of the ethyl and methyl groups, and the aromatic carbons of the pyrazole ring.[1] |
| IR (cm⁻¹) | 3300-3500 (N-H stretch), 2850-2960 (C-H stretch), 1580-1650 (C=N and C=C stretch) | Characteristic absorption bands for the amino group, aliphatic C-H bonds, and the pyrazole ring. |
| Mass Spec (m/z) | 153 [M]⁺ | The molecular ion peak corresponding to the molecular weight of the compound. |
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction can be employed.[5][6] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. The formation of intermolecular hydrogen bonds involving the amino group and the pyrazole nitrogen atoms would be expected to be observed in the crystal packing.[7][8]
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the necessary characterization techniques for 5-amino-1-methyl-3,4-diethylpyrazole. The information presented herein is based on established principles of pyrazole chemistry and is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The proposed synthetic and analytical workflows offer a solid foundation for the practical preparation and characterization of this and related pyrazole derivatives.
References
- Blaszczyk, B., Gieldon, A., & Ossowski, T. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- ChemSynthesis. (2025). 5-amino-1-methyl-4-phenyldiazenylpyrazol-3-ol - C10H11N5O, density, melting point, boiling point, structural formula, synthesis.
- Sigma-Aldrich. (n.d.). 5-Amino-3-(4-methylphenyl)pyrazole 97 78597-54-3.
- PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.
- ResearchGate. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
- MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- ResearchGate. (2025). Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003).
- PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (2023). (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
